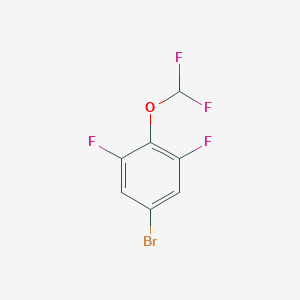

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

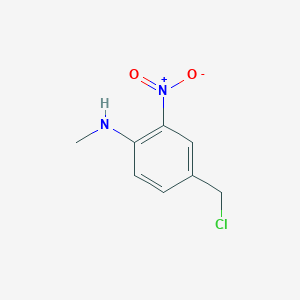

Molecular Structure Analysis

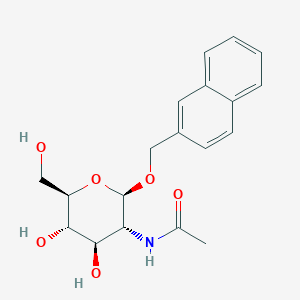

The molecular structure of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, has been reported . The molecular formula is C6H4BrF2NO, and the InChI code is 1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, have been reported. The molecular weight is 224.00 g/mol, and it has a topological polar surface area of 22.1 Ų .Aplicaciones Científicas De Investigación

Regioflexible Substitution and Organic Synthesis

The compound demonstrates the versatility and efficiency of modern organometallic methods in the selective conversion of fluorobenzene derivatives into various benzoic acids and bromobenzoic acids. This showcases the compound's role in facilitating complex organic synthesis processes through regiocontrolled monodebromination and other substitution reactions, highlighting its utility in accessing a wide range of synthetically valuable compounds (Schlosser & Heiss, 2003).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including structures similar to 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene, reveals insights into the mechanisms of C-Br bond breaking under light exposure. This investigation is crucial for understanding the photochemical behavior of halogenated aromatic compounds, potentially informing photostability and degradation pathways in various applications (Borg, 2007).

Synthesis and Chemical Transformations

The compound and its derivatives are key precursors in diverse organic transformations, offering pathways to synthesize dibromobenzenes and other fluorinated aromatics. These methodologies underscore the compound's significance in enabling access to a broad spectrum of chemicals necessary for further research and development in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Electrophilic Aromatic Substitution Reactions

Studies on electrophilic aromatic substitution reactions facilitated by compounds like 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene provide foundational knowledge for synthetic strategies. These reactions are essential for constructing complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (Heiss, Marzi, & Schlosser, 2003).

Advanced Materials Synthesis

Research into the synthesis of advanced materials, including the creation of triazidobenzenes from fluorobenzene derivatives, showcases potential applications in polymer chemistry and organic synthesis. This highlights the compound's role in the development of new materials with specific photoactive and magnetic properties (Chapyshev & Chernyak, 2013).

Mecanismo De Acción

Target of Action

Brominated compounds like bromodeoxyuridine (brdu), which has a similar structure, are known to be incorporated into dna during replication . This suggests that the compound could interact with DNA or associated replication machinery.

Mode of Action

It’s plausible that it might behave similarly to brdu, which is incorporated into dna in place of thymidine during the s phase of the cell cycle . This incorporation can be detected using specific antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

The incorporation of brdu into dna can affect dna replication and repair pathways

Pharmacokinetics

It’s predicted to have high gi absorption and be bbb permeant . Its lipophilicity is also predicted to be moderate, which could impact its bioavailability .

Result of Action

The incorporation of brdu into dna can lead to mutations . If 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene behaves similarly, it could potentially cause genetic changes in cells where it’s incorporated.

Propiedades

IUPAC Name |

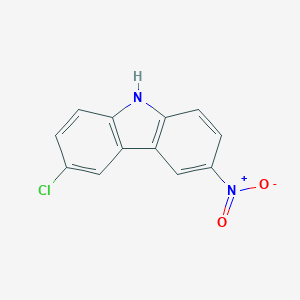

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181806-67-7 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)